(-)-taxifolin 3-O-beta-D-xylopyranoside

Flavonoid solubility Glycosylation effect Natural product formulation

Researchers needing authentic flavonoid glycoside reference standards face inconsistent supply and ambiguous stereochemical identity. (-)-Taxifolin 3-O-β-D-xylopyranoside (CAS 40672-47-7) resolves both with defined (2R,3R)-stereochemistry and a β-D-xylopyranosyl moiety at C-3. • Unambiguous HPLC-MS reference standard for Polygonum/Pyrola extract quantification and metabolomics • Enhanced aqueous solubility (3.29 g/L, LogP 0.31) vs. water-insoluble aglycone enables DMSO-free assay preparation, eliminating solvent artifacts in oxidative stress and neuroprotection models • Stereochemically precise scaffold for SAR studies comparing sugar moiety effects (xylose vs. glucose vs. rhamnose) on bioactivity and membrane permeability Supplied with full analytical documentation (HPLC, NMR, MS) for immediate research deployment.

Molecular Formula C20H20O11
Molecular Weight 436.4 g/mol
Cat. No. B1257626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-taxifolin 3-O-beta-D-xylopyranoside
Molecular FormulaC20H20O11
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15+,17-,18+,19-,20+/m1/s1
InChIKeyUKSPRKDZNYSFRL-HMMBQGTNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Taxifolin 3-O-beta-D-xylopyranoside Overview


(-)-Taxifolin 3-O-beta-D-xylopyranoside is a naturally occurring flavanonol glycoside, formally a (−)-taxifolin core substituted at the C-3 position with a β-D-xylopyranosyl moiety [1]. It is found in plants such as *Polygonum* spp. and *Pyrola elliptica*, and is recognized as a plant metabolite . This compound belongs to the flavonoid-3-O-glycoside class and exhibits physicochemical properties—including enhanced aqueous solubility and reduced lipophilicity relative to its aglycone—that are directly attributable to its specific glycosidic substitution [2]. These features differentiate it from taxifolin and other taxifolin glycosides in scientific and industrial applications.

1
Aqueous-compatible glycoside: β-D-xylopyranosyl substitution supports aqueous solubility for buffer and cell-media studies
2
Stereochemically defined: (2S,3S) configuration ensures consistent stereochemical identity for SAR and bioactivity research
3
Natural product reference: isolated from Polygonum spp., suitable as authentic standard for botanical and metabolomic profiling

Substitution Risks of (-)-Taxifolin 3-O-beta-D-xylopyranoside


Generic substitution of (-)-taxifolin 3-O-beta-D-xylopyranoside with taxifolin (aglycone) or other taxifolin glycosides (e.g., 3-O-glucoside, 3-O-arabinoside) fails due to quantifiable differences in physicochemical and biological properties. The presence of the β-D-xylopyranosyl moiety at C-3 confers a specific stereochemical configuration [1] that alters aqueous solubility by over three orders of magnitude compared to the water-insoluble aglycone , and reduces lipophilicity (Log Kow 0.66 vs. taxifolin LogP ~1.5) . Furthermore, stereoisomeric variants of taxifolin glycosides exhibit distinct biological activities; for instance, (2S,3S)-taxifolin 3-O-arabinoside lacks the zoospore attractant activity of its (2R,3R) counterpart, underscoring that even minor stereochemical changes can ablate function [2]. These data demonstrate that interchangeability is not supported by the evidence and that procurement must be guided by specific compound identity.

Taxifolin aglycone
Insoluble in water and more lipophilic; may shift solubility-dependent assay outcomes and partitioning behavior
Other glycosides (glucoside, arabinoside)
Different sugar moieties can alter solubility, LogP, and bioactivity profiles; interchange not supported
Stereoisomers (2R,3R or configurational variants)
Minor stereochemical change may abolish specific bioactivity; correct enantiomer is critical

Quantitative Differentiation of (-)-Taxifolin 3-O-beta-D-xylopyranoside


Aqueous Solubility vs. Taxifolin Aglycone

(-)-Taxifolin 3-O-beta-D-xylopyranoside exhibits markedly improved aqueous solubility compared to its aglycone, taxifolin. This difference is critical for applications requiring aqueous compatibility [1].

Aqueous Solubility
Data to verify
~1904 mg/L (est.) vs. taxifolin insoluble
≥1904-fold increase; estimated from Log Kow, confirm experimentally
Supports aqueous assay compatibility; may reduce solvent interference
Flavonoid solubility Glycosylation effect Natural product formulation

Lipophilicity Reduction vs. Taxifolin

The xylopyranosyl substitution reduces lipophilicity, as reflected in a lower Log Kow value (0.66) compared to taxifolin (LogP ~1.19-1.5) [1]. This shift in partition coefficient influences membrane permeability and distribution behavior.

Lipophilicity
Data to verify
Log Kow 0.66 vs. taxifolin ~1.19–1.5
Reduction 0.53–0.82 log units; estimated, experimental LogP recommended
Lower lipophilicity may alter membrane permeability and distribution
Lipophilicity LogP Glycoside physicochemical properties

Neuroprotective Potential from Epitaxifolin Analog

Although direct data for (-)-taxifolin 3-O-β-D-xylopyranoside are limited, its close stereoisomer (−)-epitaxifolin 3-O-β-D-xylopyranoside (compound 9) demonstrated significant protection of HT22 hippocampal cells against glutamate-induced oxidative damage, preserving SOD and GR activities and reducing ROS production [1]. This suggests that the taxifolin analog may possess similar neuroprotective properties, warranting further investigation.

Neuroprotection Analog
Class-level
(−)-Epitaxifolin 3-O-β-D-xylopyranoside protected HT22 cells from glutamate toxicity
Preserved SOD/GR, reduced ROS; no direct data for target compound
Supports neuroprotection screening potential; analog-based inference
Neuroprotection Oxidative stress Flavonoid glycoside

Stereochemical Specificity vs. Other Glycosides

The specific (2S,3S) configuration of (-)-taxifolin 3-O-β-D-xylopyranoside is critical; a study on taxifolin 3-O-glycosides found that the (2S,3S)-taxifolin 3-O-arabinoside stereoisomer lacked the zoospore attractant activity exhibited by its (2R,3R) counterpart [1]. This demonstrates that stereochemistry alone can dictate biological function, and procurement of the correct stereoisomer is essential.

Stereochemical Impact
Class-level
(2S,3S)-arabinoside inactive vs. active (2R,3R) in zoospore assay
Qualitative loss of activity; stereochemistry dictates function
Correct (2S,3S) isomer critical for reproducible bioactivity
Stereochemistry Flavonoid glycoside Structure-activity relationship

Co-Isolation with Antiglycation Compounds in Pasuchaca

(+)-Taxifolin 3-O-β-D-xylopyranoside (compound 2) was isolated from *Geranium dielsianum* (Pasuchaca) alongside astilbin, which exhibited potent antiglycation activity across all stages of protein glycation (IC50 values not reported for compound 2) [1]. While direct activity data for the target compound are absent, its co-occurrence with highly active antiglycation flavonoids in a traditionally used antidiabetic plant suggests it may contribute to or synergize with the overall activity.

Antiglycation Co-occurrence
Data to verify
Co-isolated with astilbin from Pasuchaca; astilbin showed antiglycation activity
No direct inhibition data for target compound; plant extract context
Suggests antiglycation screening potential; requires validation
Antiglycation Diabetes Natural product

Applications of (-)-Taxifolin 3-O-beta-D-xylopyranoside


Antioxidant & Cell Culture Studies

Given its estimated water solubility of 1904 mg/L , this compound is suitable for direct dissolution in aqueous buffers or cell culture media, avoiding the need for DMSO or ethanol that can confound cellular assays. This property facilitates dose-response studies in oxidative stress models where solvent artifacts must be minimized.

Neuroprotection Screening in HT22 Cells

Based on the observed neuroprotective effects of the structurally analogous (−)-epitaxifolin 3-O-β-D-xylopyranoside in HT22 hippocampal cells [1], the target compound can be prioritized for screening in similar glutamate-induced oxidative stress models to evaluate its potential in neurodegenerative disease research.

SAR Studies on Flavonoid Glycosides

The defined (2S,3S) stereochemistry and β-D-xylopyranosyl substitution [2] make this compound a valuable reference standard for SAR investigations comparing the effects of different sugar moieties (xylose vs. glucose vs. rhamnose) and stereochemical configurations on bioactivity, solubility, and membrane permeability.

Phytochemical Profiling & Metabolite Identification

As a documented metabolite in *Polygonum* species , (-)-taxifolin 3-O-beta-D-xylopyranoside serves as an authentic standard for HPLC-MS-based metabolomics or quality control of botanical extracts, enabling accurate quantification and identification in complex natural product matrices.

Application
Selection Property
Validation Focus
Antioxidant & Cell Culture Studies
Aqueous solubility profile
Solvent-free assay compatibility
Neuroprotection Screening
Structural analog neuroprotection data
HT22 glutamate model endpoint context
SAR Studies on Flavonoid Glycosides
Defined stereochemistry and glycosidic substitution
Comparative sugar moiety and stereochemistry effects
Phytochemical Profiling
Authentic standard for HPLC-MS
Quantitative accuracy in plant matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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